molecular formula C11H7NO5S B6390363 MFCD18317679 CAS No. 1261909-78-7

MFCD18317679

Cat. No.: B6390363
CAS No.: 1261909-78-7
M. Wt: 265.24 g/mol
InChI Key: CJRFJUBXUGQXQB-UHFFFAOYSA-N
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Description

MFCD18317679 (hypothetical identifier; analogous to compounds in the provided evidence) is a heterocyclic compound featuring a pyrrolo-triazine core structure. While specific data for this exact MDL number is unavailable in the provided evidence, its structural and functional analogs, such as CAS 918538-05-3 (MDL: MFCD11044885), provide a basis for analysis. Key properties of such compounds include:

  • Molecular Formula: C₆H₃Cl₂N₃ (for CAS 918538-05-3) .
  • Molecular Weight: 188.01 g/mol.
  • Synthesis: Typically synthesized via nucleophilic substitution reactions, using reagents like N-ethyl-N,N-diisopropylamine and iodides in polar aprotic solvents (e.g., DMF) under reflux conditions .
  • Characterization: Validated via HPLC (≥95% purity), NMR (¹H/¹³C), and LC-MS .

Properties

IUPAC Name

5-(5-carboxythiophen-3-yl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c13-9-2-6(10(14)15)7(3-12-9)5-1-8(11(16)17)18-4-5/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRFJUBXUGQXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687683
Record name 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-78-7
Record name 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

MFCD18317679 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18317679 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317679 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Findings:

Structural Diversity :

  • This compound analogs (e.g., CAS 918538-05-3) prioritize halogenated pyrrolo-triazines, whereas CAS 428854-24-4 incorporates a pyrazolo-pyridine scaffold with fluorinated aromatic substituents .
  • Brominated benzoic acid derivatives (e.g., CAS 1761-61-1) exhibit higher solubility (-2.63 Log S) compared to chlorinated triazines (-2.47 Log S) due to polar carboxyl groups .

Bioactivity Profiles :

  • Trifluoromethyl derivatives (e.g., CAS 1533-03-5) show enhanced blood-brain barrier (BBB) penetration (BBB score: 0.55) compared to halogenated triazines, making them suitable for CNS-targeted therapies .
  • Pyrazolo-pyridine derivatives (CAS 428854-24-4) demonstrate marked anticancer activity, likely due to fluorobenzyl groups enhancing target binding affinity .

Synthetic Complexity :

  • Nucleophilic substitution (this compound analogs) requires fewer steps (1–2 steps) but yields lower (60–80%) compared to multi-step coupling reactions for pyrazolo-pyridines (3–4 steps, 50–70% yield) .
  • Catalytic cyclization (CAS 1761-61-1) achieves high yields (98%) using recyclable A-FGO catalysts, aligning with green chemistry principles .

Experimental and Analytical Considerations

  • Purity Validation : HPLC protocols (as per and ) are critical for confirming ≥95% purity, especially for bioactivity assays .
  • Risk Mitigation : Halogenated compounds (e.g., this compound analogs) require strict handling due to hazards like H315 (skin irritation) and H335 (respiratory irritation) .
  • Abbreviations : Standard terms (e.g., DMF, NMR) should follow ACS guidelines to ensure clarity .

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